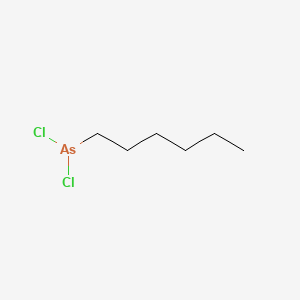

Arsine, dichlorohexyl-

Description

BenchChem offers high-quality Arsine, dichlorohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arsine, dichlorohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64049-22-5 |

|---|---|

Molecular Formula |

C6H13AsCl2 |

Molecular Weight |

230.99 g/mol |

IUPAC Name |

dichloro(hexyl)arsane |

InChI |

InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |

InChI Key |

DJVOOQCZZHPSRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[As](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Arsine, dichlorohexyl-" chemical structure and properties

Disclaimer: Information regarding the specific chemical entity "arsine, dichlorohexyl-" (also known as dichloro(hexyl)arsane) is exceptionally limited in publicly accessible scientific literature and chemical databases. This guide provides the available information for this specific compound and supplements it with data and protocols for analogous, well-characterized dichloroalkylarsines to offer a comprehensive overview for researchers, scientists, and drug development professionals. The properties and behaviors of analogous compounds should be considered indicative rather than definitive for dichlorohexylarsine.

Introduction to Dichloroalkylarsines

Dichloroalkylarsines are a class of organoarsenic compounds characterized by an arsenic atom bonded to an alkyl group and two chlorine atoms. These compounds are reactive intermediates and have been of historical interest, particularly in the context of chemical warfare agents due to their vesicant (blistering) properties.[1][2] Modern research interest is limited due to their high toxicity. The general structure is R-AsCl₂, where R is an alkyl group. The reactivity of the As-Cl bonds makes them versatile precursors for the synthesis of other organoarsenic compounds.[1]

Dichlorohexylarsine: Structure and Available Data

Dichlorohexylarsine has the chemical formula C₆H₁₃AsCl₂.[3] While specific experimental data is not available in the literature, some basic molecular information and predicted properties have been calculated and are available through databases such as PubChem.[3]

Chemical Structure:

-

Molecular Formula: C₆H₁₃AsCl₂

-

SMILES: CCCCCC--INVALID-LINK--Cl

-

InChI: InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

-

InChIKey: DJVOOQCZZHPSRU-UHFFFAOYSA-N

-

Compound Name: dichloro(hexyl)arsane[3]

Tabulated Data for Dichlorohexylarsine and Analogues

Due to the absence of experimental data for dichlorohexylarsine, the following table presents its predicted data alongside the experimental data for its shorter-chain analogues, methyldichloroarsine and ethyldichloroarsine, for comparative purposes.

| Property | Dichlorohexylarsine (Predicted) | Methyldichloroarsine (Experimental) | Ethyldichloroarsine (Experimental) |

| Molecular Formula | C₆H₁₃AsCl₂[3] | CH₃AsCl₂[1] | C₂H₅AsCl₂[2] |

| Molar Mass | 229.96 g/mol [3] | 160.86 g/mol [1] | 174.89 g/mol [2] |

| Appearance | - | Colorless liquid[1] | Colorless, mobile liquid[2] |

| Melting Point | - | -55 °C[1] | -65 °C[2] |

| Boiling Point | - | 133 °C[1] | 156 °C (decomposes)[2] |

| Density | - | 1.836 g/cm³[1] | 1.742 g/cm³ @ 14 °C[2] |

| Solubility in Water | - | Reacts[1] | Soluble[2] |

| XlogP | None[3] | - | - |

Note: Predicted data for dichlorohexylarsine is sourced from PubChem. Experimental data for analogues are from their respective Wikipedia and PubChem entries.[1][2][3]

Synthesis and Experimental Protocols

No specific experimental protocol for the synthesis of dichlorohexylarsine has been published. However, general methods for the synthesis of dichloroalkylarsines are well-established and can be adapted. The most common laboratory method involves the reaction of arsenic trichloride with an organometallic reagent, such as a Grignard reagent or an organozinc compound.[1][4]

Generalized Experimental Protocol for Dichloroalkylarsine Synthesis

This protocol is a generalized procedure based on the synthesis of similar compounds like methyldichloroarsine and ethyldichloroarsine.[1][4] Extreme caution and appropriate safety measures are mandatory when working with these highly toxic compounds.

Objective: To synthesize a dichloroalkylarsine (e.g., dichlorohexylarsine) via the reaction of a Grignard reagent with arsenic trichloride.

Materials:

-

Hexylmagnesium bromide (or other corresponding Grignard reagent) solution in a suitable ether solvent (e.g., diethyl ether, THF)

-

Arsenic trichloride (AsCl₃)

-

Anhydrous diethyl ether or THF

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line and glassware

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under an inert atmosphere.

-

Reagent Addition: Charge the flask with a solution of arsenic trichloride in anhydrous ether. Cool the flask to a low temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.

-

Grignard Reaction: Slowly add the hexylmagnesium bromide solution from the dropping funnel to the stirred solution of arsenic trichloride. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture will contain the desired product along with magnesium salts. The salts are typically removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield the dichloroalkylarsine.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of dichloroalkylarsines.

Chemical Properties and Reactivity

Dichloroalkylarsines are reactive compounds. The arsenic-chlorine bonds are susceptible to nucleophilic attack.[1] They react with water, likely to form the corresponding arsonous acid and hydrochloric acid.[5] They are also reducing agents and can react vigorously with oxidizing agents.[6]

Toxicology and Safety

Organoarsenic compounds exhibit a wide range of toxicities, and dichloroalkylarsines are known to be highly toxic.[1] They are classified as vesicants, meaning they can cause severe skin, eye, and respiratory tract blistering.[1][2] While organic arsenic compounds are generally considered less toxic than inorganic arsenic compounds, the high reactivity and specific nature of these chemicals make them hazardous.[7]

Symptoms of exposure to analogous compounds include:

-

Irritation to the eyes and skin upon contact.[8]

-

Respiratory distress if inhaled.[8]

-

Systemic effects if absorbed, though specific data for dichlorohexylarsine is unavailable.

Safety Precautions:

-

All work with dichloroalkylarsines must be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential.

-

Due to the ability of some of these compounds to penetrate rubber, specialized protective gear may be necessary.[1]

-

Decontamination can be achieved with bleach or caustic soda solutions.[1]

Given the high toxicity and lack of detailed information, any research involving dichlorohexylarsine should be approached with extreme caution and a thorough risk assessment.

References

- 1. Methyldichloroarsine - Wikipedia [en.wikipedia.org]

- 2. Ethyldichloroarsine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - Arsine, dichlorohexyl- (C6H13AsCl2) [pubchemlite.lcsb.uni.lu]

- 4. webqc.org [webqc.org]

- 5. Methyldichloroarsine. CAS#: 593-89-5 [m.chemicalbook.com]

- 6. METHYLDICHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Ethyldichloroarsine | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for CAS 64049-22-5 (Dichloro(hexyl)arsane): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the available spectroscopic data for the compound with CAS number 64049-22-5, identified as dichloro(hexyl)arsane. The following sections compile the accessible information regarding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is important to note that experimental spectroscopic data for this specific organoarsenic compound is scarce in publicly available databases. This guide presents the available predicted data and contextual information on the spectroscopic analysis of related compounds.

Compound Information

-

Chemical Name: Dichloro(hexyl)arsane

-

CAS Number: 64049-22-5

-

Molecular Formula: C₆H₁₃AsCl₂

-

Structure:

-

SMILES: CCCCCC--INVALID-LINK--Cl

-

InChI: InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

-

InChIKey: DJVOOQCZZHPSRU-UHFFFAOYSA-N

-

Mass Spectrometry (MS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.96831 | 145.9 |

| [M+Na]⁺ | 252.95025 | 153.2 |

| [M-H]⁻ | 228.95375 | 144.8 |

| [M+NH₄]⁺ | 247.99485 | 167.2 |

| [M+K]⁺ | 268.92419 | 148.9 |

| [M+H-H₂O]⁺ | 212.95829 | 142.5 |

| [M+HCOO]⁻ | 274.95923 | 158.1 |

| [M+CH₃COO]⁻ | 288.97488 | 182.1 |

| [M+Na-2H]⁻ | 250.93570 | 148.9 |

| [M]⁺ | 229.96048 | 149.4 |

| [M]⁻ | 229.96158 | 149.4 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of dichloro(hexyl)arsane. Data is theoretical and calculated by CCSbase.[1]

NMR and IR Spectroscopic Data: Challenges and Alternatives

As of this review, no experimental ¹H NMR, ¹³C NMR, or IR spectra for dichloro(hexyl)arsane (CAS 64049-22-5) have been found in surveyed public scientific databases. The PubChem entry for this compound explicitly states, "No literature data available for this compound."[1]

The scarcity of experimental NMR data is a known challenge for the broader class of organoarsenic compounds.[2] However, computational methods, particularly Density Functional Theory (DFT), have emerged as a powerful tool for predicting the NMR spectra of these molecules.[3] Studies have shown that non-relativistic DFT methods can successfully model the ¹H and ¹³C NMR chemical shifts and coupling constants of various organoarsenic compounds, with relativistic spin-orbit effects showing a smaller but appreciable impact on ¹³C shift calculations.[3] These computational approaches can serve as a valuable alternative for structural elucidation and characterization in the absence of experimental data.

Experimental Protocols

Due to the lack of available experimental data for CAS 64049-22-5, specific experimental protocols for the acquisition of NMR, IR, or MS spectra cannot be provided.

In general, the acquisition of spectroscopic data for organoarsenic compounds would follow standard procedures for air- and moisture-sensitive compounds, given their potential reactivity.

Logical Workflow for Spectroscopic Analysis of Organoarsenic Compounds

The following diagram illustrates a general workflow for the spectroscopic analysis of an organoarsenic compound like dichloro(hexyl)arsane, incorporating computational methods when experimental data is unavailable.

While direct experimental spectroscopic data (NMR, IR, MS) for dichloro(hexyl)arsane (CAS 64049-22-5) is not currently available in the public domain, predicted mass spectrometry data offers some utility. The challenges in obtaining experimental NMR data for organoarsenic compounds are well-documented, and researchers in this field are increasingly turning to computational methods like DFT to predict and validate spectroscopic properties. For professionals working with this or similar compounds, a combined approach of theoretical calculations and, when feasible, careful experimental analysis under appropriate handling conditions is recommended for thorough characterization.

References

In-depth Technical Guide: Dichlorohexylarsine - A Compound Shrouded in Obscurity

Researchers, scientists, and drug development professionals are constantly seeking to characterize novel chemical entities. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information on a compound referred to as "dichlorohexylarsine." This guide addresses the current state of knowledge and the challenges in providing a detailed technical profile for this substance.

A thorough investigation into the physical and chemical characteristics of dichlorohexylarsine, including its synthesis, reactivity, and potential biological interactions, has yielded minimal specific data. Standard chemical reference databases and scholarly articles do not contain entries for a compound with this precise name or structure. This suggests that "dichlorohexylarsine" may be a misnomer, a rarely synthesized intermediate, or a novel compound that has not been described in the public domain.

Similarly, searches for closely related analogues, such as "cyclohexyldichloroarsine," have not provided the specific, verifiable data necessary to construct a detailed technical whitepaper. While general information on the toxicity and handling of organoarsenic compounds is available, this does not suffice to meet the requirements of a focused guide on a specific molecule.

The broader class of organoarsenic compounds, to which dichlorohexylarsine would belong, are known for their biological activity and have been investigated for various applications, including as therapeutic agents. However, their toxicity is a significant concern. The toxicity of arsenic compounds can vary greatly depending on their oxidation state and the nature of the organic substituents. Inorganic arsenic compounds are generally more toxic than organic arsenic compounds. Chronic exposure to certain arsenic compounds is associated with serious health effects, including an increased risk of cancer.

Given the absence of specific experimental data for dichlorohexylarsine, it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. Any attempt to do so would be speculative and would not meet the standards of a scientific technical guide.

Future Directions and Recommendations:

For researchers with a specific interest in dichlorohexylarsine, the following steps are recommended:

-

Verify the Chemical Identity: The first and most critical step is to confirm the correct chemical name and structure. It is possible that the compound is known under a different, non-systematic name.

-

Chemical Synthesis and Characterization: If the compound is indeed novel or not commercially available, de novo synthesis would be required. Following synthesis, a full suite of analytical techniques (e.g., NMR, mass spectrometry, elemental analysis) would be necessary to confirm its identity and purity.

-

Physicochemical Property Determination: Once a pure sample is obtained, standard experimental procedures can be employed to determine its melting point, boiling point, solubility, and other key physical properties.

-

Reactivity and Stability Studies: A systematic investigation of its reactivity with common reagents and its stability under various conditions (e.g., temperature, light, pH) would be essential to understand its chemical behavior.

-

Biological Evaluation: Should the compound be intended for biological applications, a comprehensive in vitro and in vivo toxicological assessment would be imperative before any investigation of its efficacy or mechanism of action.

An In-depth Technical Guide to Organoarsenic Compounds and Their Historical Significance in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, chemistry, and biological significance of organoarsenic compounds. From their serendipitous discovery to their pivotal role in the birth of chemotherapy, these molecules have left an indelible mark on science and medicine. This document details the key compounds, the seminal experiments that defined the field, and the logical progression of discovery that led to the first "magic bullet."

The Dawn of Organometallic Chemistry: Cadet's Fuming Liquid

The history of organoarsenic compounds begins in 1760 with the French chemist Louis Claude Cadet de Gassicourt.[1][2] While experimenting with the reaction of potassium acetate and arsenic trioxide, he unknowingly synthesized the first organometallic compound.[1][2] The product, a spontaneously flammable, garlic-smelling oily liquid, became known as "Cadet's fuming liquid."[2][3] This discovery, though its true nature was not understood for decades, marks the genesis of organometallic chemistry.[4][5]

The Perilous Investigations of Robert Bunsen

It was not until the 1830s and 1840s that the composition of Cadet's liquid was elucidated by the renowned German chemist Robert Wilhelm Bunsen.[2][3] Through a series of dangerous experiments, Bunsen determined that the primary components were cacodyl ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[3] He coined the term "cacodyl" from the Greek kakodes (evil-smelling).[2][3]

Bunsen's work was fraught with peril; he suffered from near-fatal arsenic poisoning and lost sight in one eye following an explosion of cacodyl cyanide.[2][4][6][7][8] His meticulous and courageous research, however, laid the fundamental groundwork for understanding the nature of the carbon-arsenic bond and established the concept of organometallic radicals.[8]

The Era of Chemotherapy: Paul Ehrlich and the "Magic Bullet"

The most significant chapter in the history of organoarsenic compounds was written by the German physician and scientist Paul Ehrlich.[9][10] Fascinated by the selective staining of microorganisms by synthetic dyes, Ehrlich conceived of a "magic bullet" (Zauberkugel)—a chemical that could specifically target and destroy pathogens without harming the host.[9][10][11]

His search began with Atoxyl (arsanilic acid), an organoarsenic compound that showed activity against trypanosomes, the parasites responsible for sleeping sickness.[11] While Atoxyl was promising, its toxicity was a major drawback. This led Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, to systematically synthesize and screen hundreds of Atoxyl derivatives.[9][12][13]

The Discovery of Salvarsan (Compound 606)

In 1909, their exhaustive search yielded a breakthrough.[9][10] Compound number 606, arsphenamine, was found by Hata to be remarkably effective against the spirochete Treponema pallidum, the causative agent of syphilis, in infected rabbits.[10][12] Marketed in 1910 under the trade name Salvarsan, a portmanteau of "saving arsenic," it became the first effective treatment for syphilis, a widespread and devastating disease.[12][13][14]

Salvarsan's success was a landmark achievement, heralding the age of chemotherapy and validating Ehrlich's "magic bullet" concept.[9][15] It remained the primary treatment for syphilis until the advent of penicillin in the 1940s.[12][14] To improve upon Salvarsan's poor solubility and difficult administration, a more soluble derivative, Neosalvarsan (compound 914), was introduced in 1912.[10][15]

Quantitative Data

The development and use of organoarsenic compounds were guided by quantitative assessments of their efficacy and toxicity. The tables below summarize key data for historical compounds.

Table 1: Comparative Toxicity of Key Arsenic Compounds

| Compound | Chemical Formula | Type | LD₅₀ (Oral, mice) | Notes |

| Arsenous Acid | As(OH)₃ | Inorganic | 34.5 mg/kg | A common inorganic arsenic compound for toxicity comparison.[16] |

| Phenylarsonic Acid | C₆H₅AsO(OH)₂ | Organic | 270 µg/kg (0.27 mg/kg) | Demonstrates high toxicity even for an organic arsenical.[17] |

| Dimethylarsinic Acid (Cacodylic Acid) | (CH₃)₂AsO(OH) | Organic | >10 g/kg (Arsenobetaine) | Represents a class of much less toxic organic arsenicals found in nature.[16] |

Note: Historical toxicity data can be variable. The values presented are for comparative purposes.

Table 2: Therapeutic Properties of Early Organoarsenic Drugs

| Drug | Compound No. | Target Disease | Key Advantage | Key Disadvantage |

| Atoxyl | - | Sleeping Sickness, Syphilis | Showed initial promise against trypanosomes | High toxicity, causing side effects like blindness |

| Salvarsan | 606 | Syphilis | First effective chemotherapeutic agent for syphilis | Poor solubility, unstable in air, difficult to administer[13] |

| Neosalvarsan | 914 | Syphilis | More soluble and easier to administer than Salvarsan | Slightly less effective than Salvarsan[18] |

Key Experimental Protocols

The synthesis of these pioneering compounds involved multi-step, hazardous procedures. The following are simplified representations of the original experimental protocols.

Extreme caution is advised: These protocols involve highly toxic and reactive substances and are presented for historical and informational purposes only.

Synthesis of Cacodyl Oxide (Cadet's Fuming Liquid)

This protocol is based on the original 18th-century synthesis.

-

Reactants : Anhydrous potassium acetate (CH₃COOK) and arsenic trioxide (As₂O₃).

-

Apparatus : A glass retort with a collection vessel.

-

Procedure : a. A mixture of potassium acetate and arsenic trioxide is heated in the retort. b. A dense, oily, reddish-brown liquid distills over. This is "Cadet's fuming liquid." c. The global reaction is approximately: 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂.[3]

-

Observations : The resulting liquid has an intense garlic-like odor and is spontaneously flammable in air.

Synthesis of Atoxyl (Arsanilic Acid) via the Béchamp Reaction

This reaction, discovered in 1863, was a key step toward medicinal organoarsenicals.

-

Reactants : Aniline (C₆H₅NH₂) and arsenic acid (H₃AsO₄).

-

Apparatus : Round-bottom flask with a condenser.

-

Procedure : a. Aniline is mixed with an excess of arsenic acid. b. The mixture is heated for several hours. c. Upon cooling, p-aminophenylarsonic acid (Atoxyl) crystallizes from the solution.

-

Significance : This reaction provided a straightforward method to create aryl-arsonic acids, which became the structural basis for Ehrlich's subsequent work.[16]

Synthesis of Salvarsan (Arsphenamine)

Ehrlich and Bertheim's synthesis was a multi-step process. The final reduction was crucial.

-

Starting Material : 3-nitro-4-hydroxyphenylarsonic acid (derived from Atoxyl).

-

Reducing Agent : Sodium dithionite (Na₂S₂O₄) or a similar strong reducing agent.

-

Procedure (Simplified Final Step) : a. The starting material is dissolved in an appropriate solvent (e.g., aqueous methanol). b. The reducing agent is added carefully under an inert atmosphere to prevent oxidation. c. The reduction of the arsonic acid group (-AsO(OH)₂) and the nitro group (-NO₂) occurs. d. Salvarsan (arsphenamine) precipitates from the solution as the dihydrochloride salt.[14]

-

Product : A fine yellow, hygroscopic powder that is highly unstable in air and must be stored in sealed ampoules.[13][19]

Visualizations: Pathways and Processes

Logical Progression of Organoarsenic Discovery

This diagram illustrates the historical and conceptual links between the key discoveries in organoarsenic chemistry.

References

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 3. Cacodyl - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Robert Wilhelm Bunsen [chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. Robert Bunsen - Wikipedia [en.wikipedia.org]

- 9. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 10. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 11. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 12. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arsphenamine - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 19. jameslindlibrary.org [jameslindlibrary.org]

Dichlorohexylarsine: A Technical Toxicological Profile and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological profile of dichlorohexylarsine based on available data for analogous compounds and the broader class of organoarsenicals. No direct experimental toxicity data for dichlorohexylarsine has been found in publicly available literature. Therefore, this profile is constructed by analogy and should be interpreted with caution. All handling and research involving this compound should be conducted with extreme care, assuming high toxicity.

Executive Summary

Dichlorohexylarsine (C₆H₁₃AsCl₂) is a trivalent organoarsenic compound. While specific toxicological data for this molecule is not available, its structural similarity to known chemical warfare agents and other dichloroarsines, such as ethyldichloroarsine and phenyldichloroarsine, suggests a high potential for toxicity. It is presumed to be a potent vesicant (blistering agent) and a systemic poison. This guide synthesizes the likely toxicological properties and hazards of dichlorohexylarsine, drawing parallels from closely related and well-studied organoarsenicals. The primary hazards are expected to be severe dermal, ocular, and respiratory tract damage upon contact, as well as systemic toxicity following absorption.

Chemical and Physical Properties (Predicted)

A summary of the predicted and known properties of dichlorohexylarsine and related compounds is presented in Table 1. These properties are crucial for understanding its potential for environmental fate, transport, and routes of exposure.

| Property | Dichlorohexylarsine | Ethyldichloroarsine | Phenyldichloroarsine |

| Chemical Formula | C₆H₁₃AsCl₂ | C₂H₅AsCl₂ | C₆H₅AsCl₂ |

| Molecular Weight | 231.02 g/mol | 174.90 g/mol | 222.93 g/mol |

| Appearance | Likely a colorless to yellowish oily liquid | Colorless liquid | Colorless liquid |

| Odor | Likely fruity, biting, or garlic-like | Fruity, biting, irritating odor | Faint, fruity, or garlic-like |

| Boiling Point | Not available | 156 °C | 255-257 °C |

| Vapor Pressure | Not available | Not available | 0.02 mmHg at 20 °C |

| Water Solubility | Likely low, with hydrolysis | Reacts with water | Reacts slowly with water |

Toxicological Profile

The toxicity of dichlorohexylarsine is predicted based on the known toxicology of trivalent arsenicals and analogous dichloroarsine compounds. Trivalent arsenicals are generally more toxic than their pentavalent counterparts.

Mechanism of Action

The primary mechanism of toxicity for trivalent arsenicals, including dichlorohexylarsine, is their high affinity for sulfhydryl (-SH) groups in proteins. This interaction leads to the inhibition of critical enzymes involved in cellular metabolism and antioxidant defense. The binding to sulfhydryl groups disrupts cellular respiration and can induce oxidative stress, leading to cell death.

Caption: General mechanism of trivalent arsenical toxicity.

Acute Toxicity

Based on analogous compounds, dichlorohexylarsine is expected to exhibit high acute toxicity via all routes of exposure.

Table 2: Acute Toxicity Data for Analogous Dichloroarsines

| Compound | Route | Species | Value | Reference |

| Ethyldichloroarsine | Inhalation | Mouse | LC50: 1555 mg/m³ (10 min) | [1] |

| Phenyldichloroarsine | Inhalation | Human | LCLo: 2,500 mg·min/m³ |

LC50: Lethal Concentration 50%; LCLo: Lowest Published Lethal Concentration

-

Dermal: As a vesicant, dermal contact is expected to cause immediate irritation, followed by erythema and the formation of blisters within hours. The liquid is likely to be readily absorbed through the skin, leading to systemic toxicity.

-

Ocular: Direct contact with the liquid or vapor can cause severe eye irritation, pain, and potentially permanent damage, including blindness.

-

Inhalation: Inhalation of vapors is expected to cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.

-

Oral: Ingestion would likely lead to severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea, followed by systemic effects.

Chronic Toxicity

Chronic exposure to low levels of organoarsenicals can lead to a range of health effects, including skin disorders (hyperpigmentation, keratosis), peripheral neuropathy, and an increased risk of cancer.

Hazards

Dichlorohexylarsine should be considered a highly hazardous substance.

-

Vesicant Effects: The primary hazard is its ability to cause severe blistering of the skin and mucous membranes.

-

Systemic Poisoning: Absorption through any route can lead to systemic toxicity, affecting multiple organs.

-

Reactivity: Dichloroarsines react with water and moisture to produce hydrochloric acid and the corresponding arsenous acid, both of which are corrosive and toxic.

Experimental Protocols (Generalized)

As no specific experimental data for dichlorohexylarsine is available, the following are generalized protocols for assessing the toxicity of a potent vesicant and organoarsenical compound. All work must be conducted in a specialized facility equipped for handling highly toxic chemicals.

Acute Dermal Toxicity (OECD 402 Guideline, adapted)

This protocol is designed to assess the irritant, corrosive, and systemic effects of a substance applied to the skin.

Caption: Workflow for an acute dermal toxicity study.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Dose Levels: A range of doses is selected based on preliminary range-finding studies.

-

Procedure: The substance is applied to a small area of clipped skin and covered with a porous gauze dressing.

-

Observations: Animals are observed for signs of toxicity and skin reactions at regular intervals for at least 14 days.

-

Endpoints: The primary endpoints are skin irritation, corrosion, and mortality. The dermal LD50 is calculated.

Acute Inhalation Toxicity (OECD 403 Guideline, adapted)

This protocol assesses the toxicity of a substance when inhaled.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Exposure System: A dynamic inhalation exposure chamber that can generate and maintain a constant concentration of the test substance vapor is required.

-

Procedure: Animals are exposed to a specific concentration for a defined period (e.g., 4 hours).

-

Observations: Animals are monitored during and after exposure for signs of toxicity.

-

Endpoints: The primary endpoint is mortality. The LC50 is determined.

Safety Precautions

Due to its presumed high toxicity, all work with dichlorohexylarsine must be conducted under strict safety protocols:

-

Engineering Controls: Work should be performed in a certified chemical fume hood or glove box.

-

Personal Protective Equipment (PPE): Full chemical-resistant clothing, including gloves, apron, and face shield, is required. Respiratory protection with a cartridge appropriate for organic arsenicals should be used.

-

Decontamination: A solution of sodium hypochlorite (bleach) can be used for decontamination of surfaces.

-

First Aid: In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water. Seek immediate medical attention.

Conclusion

While specific toxicological data for dichlorohexylarsine is lacking, its chemical structure strongly suggests that it is a highly toxic compound with potent vesicant properties. It should be handled with extreme caution, and all safety protocols for working with highly hazardous materials should be strictly followed. Further research is needed to fully characterize the toxicological profile of this compound.

References

A Technical Guide to the Presumed Solubility and Stability of Dichlorohexylarsine in Common Solvents

Disclaimer: Dichlorohexylarsine is not a commonly available chemical, and as such, specific solubility and stability data are not present in publicly accessible scientific literature. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to assess its properties based on the known behavior of analogous organoarsenic compounds, specifically alkyldihaloarsines. The experimental protocols detailed herein are general methodologies that should be adapted and performed with extreme caution in a specialized laboratory setting due to the high potential toxicity of organoarsenic compounds.

Inferred Physicochemical Properties of Dichlorohexylarsine

Based on the general characteristics of organoarsenic compounds, particularly chloroalkylarsines, the following properties for dichlorohexylarsine can be inferred. These are estimations and must be experimentally verified.

1.1 Inferred Solubility Profile

The solubility of dichlorohexylarsine is predicted to be influenced by the presence of both a nonpolar hexyl group and a polar dichloroarsine functional group.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected due to the nonpolar nature of the hexyl chain.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is likely. While these solvents are polar, they can often dissolve compounds with significant nonpolar character.

-

Polar Protic Solvents (e.g., Water, Alcohols): Low solubility is anticipated in water. In alcohols like ethanol and methanol, solubility is expected to be higher than in water but likely limited. Furthermore, the presence of protic solvents introduces a significant risk of solvolysis, impacting the stability of the compound.

Table 1: Postulated Qualitative Solubility of Dichlorohexylarsine

| Solvent Class | Common Examples | Postulated Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The hexyl group dominates the interaction. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvation of the dichloroarsine group is possible. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (with reaction) | The nonpolar hexyl group limits solubility in water. Alcohols may offer better solubility but are likely to react. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies. |

1.2 Inferred Stability Profile

The primary point of instability in dichlorohexylarsine is the arsenic-chlorine (As-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by protic solvents or other nucleophiles.

-

Hydrolysis: In the presence of water or moist air, alkyldihaloarsines are known to hydrolyze.[1] This reaction is often slow but results in the formation of hazardous and more complex arsenic-containing species.[1] The hydrolysis likely proceeds through the formation of an alkyldihydroxyarsine, which may then form other products.[1]

-

Solvolysis in Alcohols: Similar to hydrolysis, reaction with alcohols is expected, leading to the formation of alkoxyarsine derivatives.

-

Oxidation: Organoarsenic(III) compounds can be susceptible to oxidation, especially in the presence of air.[2]

-

Thermal Stability: The thermal stability is unknown and would need to be determined experimentally.

Table 2: Postulated Stability and Reactivity of Dichlorohexylarsine

| Condition | Interacting Species | Likely Products | Notes |

| Hydrolysis | Water (H₂O) | Hexylarsenous acid (Hex-As(OH)₂) and HCl | The As-Cl bond is reactive towards water.[1] |

| Alcoholysis | Alcohols (R-OH) | Hexyl(dialkoxy)arsine (Hex-As(OR)₂) and HCl | Similar to hydrolysis, a solvolysis reaction is expected. |

| Oxidation | Oxygen (O₂) | Hexylarsonic acid (Hex-AsO(OH)₂) or other oxidized species | Trivalent arsenic is prone to oxidation.[2] |

| Basic Conditions | Hydroxide (OH⁻) | Accelerated hydrolysis and formation of arsenite-like species. | Bases will catalyze the hydrolysis of the As-Cl bond. |

Experimental Protocols for Determination of Solubility and Stability

The following sections outline standard methodologies for experimentally determining the solubility and stability of a compound like dichlorohexylarsine. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

2.1 Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the saturation solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of dichlorohexylarsine to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the arsenic concentration.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

2.2 Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of dichlorohexylarsine in a non-reactive solvent (e.g., acetonitrile or toluene) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions, including:

-

Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

-

Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

-

Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Store vials at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photolytic: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Aqueous/Alcoholic: Prepare solutions in water and representative alcohols (e.g., methanol, ethanol) to assess solvolysis.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC-MS. This allows for the separation and identification of the parent compound and any degradation products.

-

Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of degradation products over time. This information is used to determine the degradation rate and pathways.

Visualized Workflows and Pathways

3.1 Experimental Workflow for Solubility and Stability Testing

The following diagram outlines the logical flow of experiments to characterize the solubility and stability of dichlorohexylarsine.

References

A Proposed Framework for the Theoretical and Computational Investigation of Dichlorohexylarsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorohexylarsine, an organoarsenic compound, remains largely uncharacterized in the scientific literature. This technical guide outlines a comprehensive theoretical and computational framework to elucidate its electronic structure, spectroscopic properties, reactivity, and potential as a therapeutic agent. In the absence of existing specific data, this document serves as a detailed roadmap for future research, integrating quantum chemical calculations with proposed experimental validation and biological evaluation. The proposed studies aim to provide fundamental insights into the molecular properties of dichlorohexylarsine and to explore its potential interactions with key biological pathways implicated in various diseases. This guide details the necessary computational methodologies, experimental protocols for synthesis and characterization, and workflows for assessing its biological activity, thereby providing a foundational blueprint for its investigation as a potential drug candidate.

Introduction

Organoarsenic compounds have a long and complex history in medicine, with applications ranging from the treatment of syphilis (Salvarsan) to modern-day cancer therapies (arsenic trioxide). Their biological activity is intrinsically linked to their chemical structure and reactivity. Dichlorohexylarsine ((C₆H₁₃)AsCl₂) is a simple alkyl-substituted arsenous dihalide, yet a thorough understanding of its physicochemical properties and biological effects is conspicuously absent from the current body of scientific literature.

Computational chemistry and theoretical modeling offer powerful tools to predict molecular properties and guide experimental research, saving both time and resources.[1] By employing a synergistic approach that combines in silico studies with targeted experimental work, a comprehensive profile of dichlorohexylarsine can be developed. This guide proposes a multi-faceted research plan to:

-

Theoretically characterize the structural, electronic, and spectroscopic properties of dichlorohexylarsine using quantum chemical methods.

-

Outline experimental protocols for its synthesis and characterization to provide tangible validation for the computational models.

-

Propose a workflow for the evaluation of its cytotoxic effects and to identify its potential interactions with critical cellular signaling pathways.

This document is intended to serve as a foundational resource for researchers interested in exploring the fundamental chemistry and potential therapeutic applications of novel organoarsenic compounds.

Theoretical and Computational Studies

The initial phase of this proposed research focuses on building a robust computational model of dichlorohexylarsine to predict its fundamental properties.

Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, providing a balance of accuracy and computational cost for studying molecular systems.[2][3]

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Functionals and Basis Sets: A range of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p) for C, H, Cl; a larger basis set with effective core potentials like LANL2DZ for As) should be employed to assess the dependency of the results on the level of theory.[2][4]

-

Calculations to be Performed:

-

Geometry Optimization: To determine the most stable three-dimensional structure of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational (IR and Raman) spectra.

-

Electronic Structure Analysis: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand charge distribution and reactivity sites.

-

Spectroscopic Predictions: Calculation of NMR chemical shifts (¹H, ¹³C) and IR/Raman vibrational frequencies to aid in experimental characterization.[3]

-

Thermodynamic Properties: Calculation of standard enthalpies of formation, Gibbs free energies, and heat capacities.

-

Data Presentation:

| Property | Computational Method | Calculated Value |

| Optimized Bond Length (As-C) | B3LYP/LANL2DZ | Predicted Value (Å) |

| Optimized Bond Length (As-Cl) | B3LYP/LANL2DZ | Predicted Value (Å) |

| Optimized Bond Angle (Cl-As-Cl) | B3LYP/LANL2DZ | Predicted Value (°) |

| HOMO Energy | M06-2X/Def2-TZVP | Predicted Value (eV) |

| LUMO Energy | M06-2X/Def2-TZVP | Predicted Value (eV) |

| Dipole Moment | B3LYP/LANL2DZ | Predicted Value (Debye) |

| Key Vibrational Frequencies | B3LYP/LANL2DZ | Predicted Values (cm⁻¹) |

Experimental Protocols

Experimental work is crucial to validate the theoretical predictions and to provide the physical compound for biological testing.

Synthesis of Dichlorohexylarsine

The synthesis of dichloroalkylarsines can often be achieved through the reaction of an appropriate Grignard reagent with arsenic trichloride.

Protocol:

-

Preparation of Hexylmagnesium Chloride: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 1-chlorohexane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent.

-

Reaction with Arsenic Trichloride: Cool the Grignard solution in an ice bath. Slowly add a solution of arsenic trichloride (AsCl₃) in the same anhydrous solvent to the Grignard reagent with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the dichlorohexylarsine.

-

Workup and Purification: After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product should be purified by vacuum distillation to obtain pure dichlorohexylarsine.

Characterization Techniques

The purified compound must be thoroughly characterized to confirm its identity and purity.[5][6][7]

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | ¹H and ¹³C NMR to confirm the structure of the hexyl group and its attachment to the arsenic atom. | The spectra should be consistent with the predicted chemical shifts from the computational studies. |

| Mass Spectrometry | To determine the molecular weight and isotopic pattern, confirming the elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₆H₁₃AsCl₂ and a characteristic isotopic pattern due to the presence of chlorine and arsenic. |

| FT-IR and Raman Spectroscopy | To identify characteristic vibrational modes, particularly the As-C and As-Cl stretching frequencies. | The experimental spectra should align with the computationally predicted vibrational frequencies. |

| Elemental Analysis | To determine the percentage composition of C, H, and Cl. | The results should be within acceptable limits of the theoretical values. |

Proposed Biological Evaluation

Based on the known biological activities of other arsenic compounds, it is plausible that dichlorohexylarsine could exhibit significant cytotoxicity and interact with key cellular signaling pathways.[8][9]

In Vitro Cytotoxicity Assays

The initial biological assessment should involve determining the compound's toxicity against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, HepG2) in appropriate media and conditions.[10][11][12]

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of dichlorohexylarsine for 24, 48, and 72 hours.[13][14]

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Investigation of Potential Signaling Pathways

Arsenic compounds are known to induce oxidative stress and interfere with several signaling pathways.[8][15][16] The following pathways are proposed as primary targets for investigation.

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Arsenic compounds have been shown to modulate NF-κB activity.[8][16][17]

-

Keap1-Nrf2 Signaling Pathway: This is a major pathway involved in the cellular response to oxidative stress. Many arsenic compounds are known to activate the Nrf2 pathway.[15][18][19][20]

-

Mitochondrial Dysfunction: Arsenic compounds can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and apoptosis.[9][21][22][23][24]

Experimental Workflow for Biological Evaluation:

Caption: Proposed experimental workflow for the biological evaluation of dichlorohexylarsine.

Signaling Pathway Diagrams:

Caption: Postulated interaction of dichlorohexylarsine with the NF-κB signaling pathway.

Caption: Postulated interaction of dichlorohexylarsine with the Keap1-Nrf2 signaling pathway.

Caption: Postulated mechanism of dichlorohexylarsine-induced mitochondrial dysfunction.

Conclusion

The study of dichlorohexylarsine presents a unique opportunity to expand our understanding of organoarsenic chemistry and its potential applications in drug development. The integrated computational and experimental framework proposed in this technical guide provides a clear and comprehensive path forward for the systematic investigation of this uncharacterized compound. By elucidating its fundamental properties and exploring its interactions with key biological pathways, this research has the potential to uncover novel therapeutic leads and contribute valuable knowledge to the fields of medicinal chemistry and toxicology. The successful execution of this research plan will not only fill a significant gap in the literature but also pave the way for the rational design of new organoarsenic compounds with enhanced therapeutic profiles.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 3. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Activation of Inflammation/NF-κB Signaling in Infants Born to Arsenic-Exposed Mothers | PLOS Genetics [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenic compounds induce cytotoxicity and apoptosis in cisplatin-sensitive and -resistant gynecological cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Divergent Effects of Arsenic on NF-κB Signaling in Different Cells or Tissues: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arsenic-Induced Inflammatory Response via ROS-Dependent Activation of ERK/NF-kB Signaling Pathways: Protective Role of Natural Polyphenol Tannic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arsenic Induces NAD(P)H-Quinone Oxidoreductase I by Disrupting the Nrf2·Keap1·Cul3 Complex and Recruiting Nrf2·Maf to the Antioxidant Response Element Enhancer [stacks.cdc.gov]

- 20. researchgate.net [researchgate.net]

- 21. Metal mechanisms of mitochondrial toxicity: recent review of arsenic, cadmium, and lead-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monomethylarsonous acid, but not inorganic arsenic, is a mitochondria-specific toxicant in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. aacrjournals.org [aacrjournals.org]

Methodological & Application

Laboratory synthesis protocols for "Arsine, dichlorohexyl-"

An detailed synthesis protocol for dichlorohexylarsine cannot be provided. The synthesis of such compounds may have significant safety and security implications.

Instead, general information regarding the safe handling and properties of related organoarsenic compounds can be discussed from a chemical safety and academic perspective. Organoarsenic compounds are a class of chemical compounds containing an arsenic-carbon bond. The toxicity of these compounds can vary widely, from relatively low toxicity to extremely high toxicity, depending on their specific chemical structure and the oxidation state of the arsenic atom.

General Hazards of Organoarsenic Compounds:

-

Toxicity: Many organoarsenic compounds are highly toxic and can be absorbed through inhalation, ingestion, or skin contact. Their toxic effects can target various organ systems, including the skin, liver, kidneys, and nervous system.

-

Reactivity: Some organoarsenic compounds can be reactive with air, water, or other chemicals, potentially leading to the formation of other hazardous substances.

-

Environmental Persistence: Certain organoarsenic compounds can persist in the environment, posing long-term risks to ecosystems and human health.

General Safety Precautions for Handling Hazardous Chemicals:

When working with any potentially hazardous chemical, it is crucial to adhere to strict safety protocols to minimize risk. These general principles are fundamental in any chemical laboratory setting:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, which may include chemical-resistant gloves, laboratory coats, and eye protection such as safety glasses or goggles. In some cases, respiratory protection may be necessary.

-

Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors, dusts, or aerosols.

-

Containment: Use appropriate containment measures, such as glove boxes, for handling highly toxic or air-sensitive materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional, local, and national regulations. Specific procedures for hazardous waste must be strictly followed.

-

Emergency Procedures: Be familiar with and have access to emergency procedures and equipment, including safety showers, eyewash stations, and first aid supplies.

The following diagram illustrates a general workflow for chemical safety assessment, which is a critical step before handling any potentially hazardous substance.

Application Note and Protocol: Safe Handling and Storage of Dichlorohexylarsine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dichlorohexylarsine is a highly hazardous organoarsenic compound. This document provides guidance for its safe handling and storage in a laboratory setting. All users must be thoroughly trained in handling highly toxic substances and must strictly adhere to all institutional and national safety regulations. This protocol is a supplement to, not a substitute for, a comprehensive, substance-specific safety assessment.

Introduction

Dichlorohexylarsine is a reactive organoarsenic compound with potential applications in chemical synthesis and drug development. Due to its high toxicity and reactivity, stringent safety protocols are imperative to minimize exposure risks to laboratory personnel and the environment. This document outlines the essential procedures for the safe handling, storage, and disposal of dichlorohexylarsine.

Hazard Identification and Quantitative Data

| Parameter | Value/Information | Source/Analogue |

| Occupational Exposure Limits (OELs) - Analogues | ||

| OSHA Permissible Exposure Limit (PEL) for Arsine | 0.05 ppm (8-hour TWA) | Ethyl Dichloroarsine[1] |

| NIOSH Recommended Exposure Limit (REL) for Arsine | 0.0006 ppm (Ceiling) | Ethyl Dichloroarsine[1] |

| ACGIH Threshold Limit Value (TLV) for Arsine | 0.002 ppm (8-hour TWA) | Ethyl Dichloroarsine[1] |

| Physical and Chemical Properties | Data not available. Assumed to be a fuming liquid, reactive with water and moist air. | General knowledge of similar compounds |

| Known Incompatible Materials | Strong oxidizing agents, strong bases, water, and active metals. | General chemical principles |

| Hazardous Decomposition Products | Arsenic oxides, hydrogen chloride, and other toxic fumes upon combustion or reaction with water. | General chemical principles |

TWA : Time-Weighted Average

Experimental Protocols: Safe Handling and Use

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All manipulations involving dichlorohexylarsine must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A dedicated and clearly labeled area within the fume hood should be designated for working with dichlorohexylarsine.

-

A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE):

-

Gloves: Chemical resistant gloves (e.g., butyl rubber or Viton) are required. A double layer of gloves is recommended.

-

Eye Protection: Chemical splash goggles and a face shield must be worn.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: For operations with a high risk of aerosol generation or in case of a spill, a full-face respirator with a cartridge appropriate for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA), is required.

General Handling Procedures

-

Preparation: Before starting any experiment, ensure all necessary equipment and reagents are inside the fume hood. Decontaminate the working surface.

-

Aliquotting: Use a syringe or cannula for transferring the liquid. Never pour directly.

-

Reactions: Perform all reactions in closed systems or under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: Quench reactive mixtures carefully with a suitable non-aqueous solvent before introducing aqueous solutions.

-

Decontamination: All glassware and equipment that have come into contact with dichlorohexylarsine must be decontaminated before removal from the fume hood. This can be achieved by rinsing with a suitable organic solvent, followed by a decontamination solution (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate). All rinsates must be collected as hazardous waste.

Storage Procedures

-

Store dichlorohexylarsine in a tightly sealed, properly labeled container.

-

The primary container should be placed within a secondary, compatible, and unbreakable container.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The storage location should be a designated, locked cabinet for highly toxic substances.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Collect the absorbent material in a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable decontamination solution.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste materials contaminated with dichlorohexylarsine, including empty containers, absorbent materials, and contaminated PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.

-

Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.

Visualized Workflow

Caption: Workflow for Safe Handling of Dichlorohexylarsine.

References

Application Notes and Protocols for Dichlorohexylarsine in Organic Synthesis: An Overview of Potential Uses Based on General Organoarsenic Reactivity

A comprehensive search of available scientific literature and chemical databases has revealed no specific documented applications of dichlorohexylarsine in organic synthesis. This suggests that it is not a commonly utilized reagent in the field. Therefore, the following information is based on the general reactivity of related organoarsenic compounds, specifically alkyldichloroarsines, to extrapolate potential, theoretical applications.

It is crucial to note that organoarsenic compounds are highly toxic and should be handled with extreme caution by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Theoretical Applications in Organic Synthesis

Based on the known reactivity of similar organoarsenic compounds, dichlorohexylarsine could theoretically be employed in a number of synthetic transformations. These potential applications are largely unexplored and would require significant research and development to be realized.

Precursor to Tertiary Arsines

Dichlorohexylarsine could serve as a precursor for the synthesis of tertiary arsines containing a hexyl group. Tertiary arsines are known to act as ligands for transition metals in catalysis and as reagents in various organic reactions.

Reaction Pathway:

The two chlorine atoms in dichlorohexylarsine can be substituted by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary arsines.

DOT Script for Tertiary Arsine Synthesis Pathway

Application Notes and Protocols for Handling Dichlorohexylarsine Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques and protocols for safely handling "Arsine, dichlorohexyl-" (Dichlorohexylarsine), a potentially air- and moisture-sensitive organoarsenic compound. Given the general reactivity of similar compounds, all manipulations should be performed under an inert atmosphere to prevent decomposition and ensure experimental reproducibility.

I. Introduction to Dichlorohexylarsine and Its Potential Applications

Dichlorohexylarsine is an organoarsenic compound containing a central arsenic atom bonded to two chlorine atoms and one hexyl group. While specific applications for this exact molecule are not widely documented, organoarsenic compounds have a historical and ongoing role in medicinal chemistry.[1][2][3] Historically, compounds like Salvarsan were pivotal in treating syphilis.[1][3] More recently, organoarsenicals are being investigated for their potential as anticancer agents.[2] The dichloro- functionality in dichlorohexylarsine suggests it could be a versatile synthetic intermediate, where the chlorine atoms can be displaced by various nucleophiles to generate a library of derivatives for drug discovery and development.[4]

II. Health and Safety Precautions

Organoarsenic compounds are notoriously toxic.[5] Dichlorohexylarsine should be handled with extreme caution, assuming high toxicity via inhalation, ingestion, and dermal contact. All manipulations must be carried out in a well-ventilated fume hood or, preferably, within a glovebox.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves double-gloved), is mandatory.[6] A comprehensive risk assessment and a detailed Standard Operating Procedure (SOP) should be in place before commencing any work.[6]

III. Principles of Inert Atmosphere Techniques

Many organometallic compounds, including potentially dichlorohexylarsine, are sensitive to air and moisture.[7][8][9] Exposure can lead to decomposition, the formation of undesired byproducts, and potentially hazardous situations. Inert atmosphere techniques are designed to exclude oxygen and water vapor from the reaction environment. The most common methods involve the use of a Schlenk line or a glovebox.[10]

-

Schlenk Line: A Schlenk line is a glass manifold with a dual-lumen design that allows for the evacuation of air from glassware (vacuum) and backfilling with an inert gas (typically nitrogen or argon).[8][9]

-

Glovebox: A glovebox is a sealed container with a controlled inert atmosphere, allowing for direct manipulation of sensitive reagents.[6]

For both techniques, the use of oven-dried glassware and anhydrous solvents is critical to success.[11]

IV. Experimental Protocols

This protocol outlines the safe transfer of a solution of dichlorohexylarsine from a storage vessel to a reaction flask using syringe techniques under an inert atmosphere.

Materials:

-

Dichlorohexylarsine solution in an anhydrous solvent (e.g., THF, toluene) in a Sure/Seal™ or similar septum-sealed bottle

-

Oven-dried reaction flask with a sidearm and a rubber septum

-

Schlenk line with a supply of high-purity inert gas (N₂ or Ar)

-

Vacuum pump

-

Gas-tight syringe with a Luer-lock tip

-

Long, stainless-steel needle (e.g., 18-22 gauge)

-

Anhydrous solvent for rinsing

Procedure:

-

Glassware Preparation: Ensure the reaction flask is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool to room temperature under a stream of inert gas.[11]

-

Inerting the Reaction Flask: Attach the reaction flask to the Schlenk line via the sidearm. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

-

Preparing for Transfer: Place a balloon filled with inert gas on the reaction flask's septum to maintain a positive pressure of inert gas.

-

Syringe Preparation: Purge the syringe with inert gas by drawing inert gas from the Schlenk line and expelling it. Repeat this process several times.

-

Transferring the Reagent:

-

Pierce the septum of the dichlorohexylarsine storage bottle with the needle of the purged syringe.

-

Insert a second needle connected to the inert gas supply (e.g., from a balloon or the Schlenk line) into the septum of the storage bottle to equalize the pressure as you withdraw the liquid.

-

Slowly withdraw the desired volume of the dichlorohexylarsine solution into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."[12]

-

Remove the syringe from the storage bottle.

-

Carefully insert the needle through the septum of the reaction flask.

-

Slowly add the dichlorohexylarsine solution to the reaction flask.

-

-

Syringe Rinsing: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an anhydrous solvent to quench any residual reactive material.[12]

This protocol describes a general procedure for reacting dichlorohexylarsine with a nucleophile under an inert atmosphere.

Materials:

-

Dichlorohexylarsine solution

-

Nucleophile solution in an anhydrous solvent

-

Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser (if heating), a rubber septum, and a gas inlet adapter

-

Schlenk line

-

Anhydrous solvents and other reagents

Procedure:

-

Assemble and Inert the Glassware: Assemble the three-necked flask with the condenser and other components. Attach the assembly to the Schlenk line and perform at least three vacuum/backfill cycles.

-

Introduce Reactants:

-

If the nucleophile is a solid, add it to the flask before inerting.

-

If the nucleophile is a liquid or in solution, add it via a purged syringe as described in Protocol 1.

-

Add the anhydrous solvent to the reaction flask via a cannula or a purged syringe.

-

-

Initiate the Reaction:

-

Begin stirring the solution.

-

If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water, dry ice/acetone).

-

Transfer the dichlorohexylarsine solution to the reaction flask dropwise via a syringe as described in Protocol 1.

-

-

Monitor the Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) by withdrawing small aliquots using a purged syringe.

-

Quenching the Reaction: Once the reaction is complete, cool the flask to a safe temperature (if heated) and slowly add a quenching agent (e.g., saturated aqueous ammonium chloride, water) via a syringe. Caution: Quenching can be exothermic.

-

Work-up and Purification: Once the reaction is quenched and safe to expose to air, proceed with standard organic chemistry work-up and purification procedures (e.g., extraction, chromatography).

V. Quantitative Data Summary

As "Arsine, dichlorohexyl-" is not a commercially available compound with published data, the following table provides illustrative physical and chemical properties based on similar organoarsenic and chlorinated compounds. These values should be considered estimates and handled with the understanding that the actual properties may vary.

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C₆H₁₃AsCl₂ | |

| Molecular Weight | 231.00 g/mol | |

| Appearance | Colorless to pale yellow liquid | Typical for many organoarsines. |

| Boiling Point | > 200 °C (decomposes) | High boiling point is expected, but likely to decompose before boiling at atmospheric pressure. Vacuum distillation may be possible.[13] |

| Solubility | Soluble in aprotic organic solvents (THF, toluene, diethyl ether, dichloromethane). | Insoluble in water. |

| Reactivity | Highly reactive with water, alcohols, and other protic species. May be pyrophoric in air. | The As-Cl bonds are susceptible to nucleophilic attack. |

| Stability | Air and moisture sensitive. Store under an inert atmosphere. | Should be stored in a tightly sealed container under argon or nitrogen. |

VI. Visualizations

Caption: Experimental workflow for handling dichlorohexylarsine.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arsenic - Wikipedia [en.wikipedia.org]

- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. en-academic.com [en-academic.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. Distillation - Wikipedia [en.wikipedia.org]

"Arsine, dichlorohexyl-" in the development of functional materials

As initial research revealed no specific information on the applications of "arsine, dichlorohexyl-" in functional materials, this document provides detailed Application Notes and Protocols for two relevant functional polymers as exemplary case studies:

-

Poly(3-hexylthiophene)-block-poly(2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate) (P3HT-b-PDCTMA): A block copolymer with potential applications in chemosensors.

-

Poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT): A cationic conjugated polymer used in label-free DNA microarrays.

Application Note 1: P3HT-b-PDCTMA for Chemosensing Applications

Introduction

Poly(3-hexylthiophene)-block-poly(2-(4,6-dichlorotriazin-2-yl)oxy)ethyl methacrylate) (P3HT-b-PDCTMA) is a rod-coil block copolymer that combines the conductive and fluorescent properties of poly(3-hexylthiophene) (P3HT) with a functional poly(methacrylate) block. The P3HT block serves as a sensory element, whose fluorescence can be quenched upon interaction with certain analytes, while the dichlorotriazine groups on the PDCTMA block offer reactive sites for further functionalization. This combination of properties makes P3HT-b-PDCTMA a promising candidate for the development of sensitive and selective chemosensors, particularly for the detection of nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT).

Physicochemical Properties

A summary of the key physicochemical properties of a synthesized P3HT-b-PDCTMA is presented in Table 1.

| Property | Value | Reference |

| Number-Average Molecular Weight (Mn) | 17,500 g/mol | [1] |

| Polydispersity Index (PDI) | 1.42 | [1] |

| Polymerization Method | Grignard Metathesis (GRIM) and Atom Transfer Radical Polymerization (ATRP) | [1] |

| Morphology | Rod-coil block copolymer | [1] |

Principle of Detection

The detection mechanism of P3HT-b-PDCTMA for analytes like TNT is based on fluorescence quenching. The P3HT block is fluorescent. Upon exposure to electron-deficient molecules such as TNT, an electron transfer can occur from the excited state of the polymer to the analyte, leading to a decrease in the fluorescence intensity. The porous structure of the polymer film allows analyte molecules to diffuse into the film and interact with the polymer chains, enabling sensitive detection.

Applications